molecular formula C20H27N5O B11249155 2-cyclopentyl-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)acetamide

2-cyclopentyl-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)acetamide

Cat. No.: B11249155
M. Wt: 353.5 g/mol
InChI Key: MAFRFMKWUJUGHZ-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)acetamide is a complex organic compound that features a cyclopentyl group, a dimethylamino group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized through the reaction of appropriate amines with formamidine derivatives under controlled conditions.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Cyclopentyl Group Introduction: The cyclopentyl group is typically introduced through alkylation reactions.

    Final Coupling: The final step involves coupling the pyrimidinyl and dimethylamino-substituted phenyl groups with the cyclopentyl acetamide moiety under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyclopentyl-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The dimethylamino and pyrimidinyl groups are likely involved in binding to active sites of enzymes or receptors, modulating their activity. The cyclopentyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-(4-(dimethylamino)phenyl)acetamide: Lacks the pyrimidinyl group, making it less versatile in terms of binding interactions.

    N-(4-(dimethylamino)phenyl)acetamide: Lacks both the cyclopentyl and pyrimidinyl groups, resulting in different chemical properties and applications.

Uniqueness

2-cyclopentyl-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)acetamide is unique due to the presence of all three functional groups, which confer specific chemical reactivity and potential biological activity. This combination of groups makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

2-cyclopentyl-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C20H27N5O/c1-14-12-18(25(2)3)24-20(21-14)23-17-10-8-16(9-11-17)22-19(26)13-15-6-4-5-7-15/h8-12,15H,4-7,13H2,1-3H3,(H,22,26)(H,21,23,24)

InChI Key

MAFRFMKWUJUGHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3CCCC3)N(C)C

Origin of Product

United States

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